N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BUTANAMIDE
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Overview
Description
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines Tetrahydroquinolines are known for their diverse pharmacological properties and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using hydrogenation methods. Common reagents include palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Acylation Reaction: The tetrahydroquinoline core is then acylated with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]bromide.
Amidation Reaction: The intermediate is further reacted with butanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) to yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted amides or alcohol derivatives
Scientific Research Applications
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its use as an antioxidant and corrosion inhibitor in industrial settings.
Mechanism of Action
The mechanism of action of N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the prevention of oxidative damage in industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom within the ring.
Quinoline: Lacks the hydrogenated ring structure present in tetrahydroquinolines.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of both the tetrahydroquinoline core and the butanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-12-10-16(11-13-17)20(24)22-14-5-8-15-7-3-4-9-18(15)22/h3-4,7,9-13H,2,5-6,8,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVWXKOECUXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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